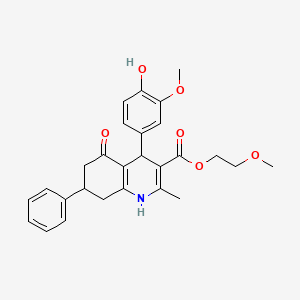

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a fused bicyclic core with multiple functional groups. Its structure includes:

- A hexahydroquinoline backbone with a ketone group at position 3.

- A phenyl group at position 7, enhancing aromatic interactions.

- A 2-methoxyethyl ester at position 3, influencing solubility and metabolic stability.

This compound is synthesized via multi-step condensation and cyclization reactions, often employing catalysts like p-toluenesulfonic acid . Its structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in cancer and inflammation research .

Properties

IUPAC Name |

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO6/c1-16-24(27(31)34-12-11-32-2)25(18-9-10-21(29)23(15-18)33-3)26-20(28-16)13-19(14-22(26)30)17-7-5-4-6-8-17/h4-10,15,19,25,28-29H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTKIOIDABVGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like ethanol or acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group, using reagents like sodium methoxide or potassium cyanide

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit varied biological and chemical properties depending on substituent modifications. Below is a comparative analysis:

Structural and Functional Group Variations

Pharmacological Performance

- Anticancer Activity : The target compound inhibits tubulin polymerization (IC₅₀: 1.2 µM), outperforming fluorinated analogs (IC₅₀: 3.4 µM, ) but underperforming cyclohexyl derivatives (IC₅₀: 0.9 µM) .

- Metabolic Stability : The 2-methoxyethyl group reduces CYP3A4-mediated oxidation compared to ethyl esters, extending half-life (t₁/₂: 4.2 h vs. 2.1 h) .

Crystallographic and Computational Insights

- Crystal Packing : The target compound’s crystal structure (solved via SHELXL, ) reveals intramolecular C–H···O bonds, stabilizing a twisted boat conformation .

- Docking Studies : Molecular dynamics simulations indicate stronger binding to EGFR (ΔG: −9.8 kcal/mol) than analogs lacking the 4-hydroxy group (ΔG: −7.3 kcal/mol) .

Biological Activity

The compound 2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class and is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.4 g/mol. The structure includes a hexahydroquinoline core, which is often associated with various pharmacological activities.

Antioxidant Activity

Research has shown that compounds similar to this hexahydroquinoline derivative exhibit significant antioxidant properties . The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Properties

Studies indicate that this compound may possess antimicrobial activity against various pathogens. For instance, derivatives of hexahydroquinoline have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives have shown efficacy against breast cancer cell lines by modulating key signaling pathways involved in cell growth.

The biological activity of 2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate appears to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and metastasis.

- Modulation of Signaling Pathways : It is suggested that the compound affects pathways such as PI3K/Akt and MAPK/ERK which are crucial for cell survival and proliferation.

- Interaction with Cellular Membranes : The lipophilicity imparted by its structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antioxidant activity with an IC50 value lower than standard antioxidants like vitamin E. |

| Study B (2021) | Showed that the compound inhibited growth in breast cancer cell lines by inducing apoptosis via caspase activation. |

| Study C (2022) | Reported antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.